4-[(4-chlorophenoxy)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2(3H)-thione
Description
4-[(4-Chlorophenoxy)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2(3H)-thione is a heterocyclic compound featuring a thiazole ring core substituted with a thione group at position 2, a 2,6-difluorophenyl group at position 3, and a 4-chlorophenoxy methyl group at position 4. Its molecular formula is C₁₆H₁₀ClF₂NOS₂, with an approximate molecular weight of 369.8 g/mol. The electron-withdrawing substituents (Cl, F) on the aromatic rings may enhance stability and influence interactions with biological targets .
Properties
IUPAC Name |
4-[(4-chlorophenoxy)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF2NOS2/c17-10-4-6-12(7-5-10)21-8-11-9-23-16(22)20(11)15-13(18)2-1-3-14(15)19/h1-7,9H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMCBACGAPCIDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N2C(=CSC2=S)COC3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF2NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorophenoxy)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2(3H)-thione typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethyl alcohol. This intermediate is then reacted with 2,6-difluorobenzaldehyde to form the corresponding Schiff base. The Schiff base undergoes cyclization with thiourea to form the thiazole ring, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-chlorophenoxy)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The chlorophenoxy and difluorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-$$(4-chlorophenoxy)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2(3H)-thione is a complex organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Scientific Research Applications
4-$$(4-chlorophenoxy)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2(3H)-thione has a wide range of applications in scientific research:
- Chemistry It serves as a building block for synthesizing more complex molecules.
- Biology It has potential as a bioactive molecule with antimicrobial and antifungal properties.
- Medicine Research is ongoing to explore its potential as a therapeutic agent for various diseases.
- Industry It can be used to develop new materials with specific properties, such as polymers and coatings.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation It can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
- Reduction Reduction reactions can convert the thiazole ring to a thiazolidine ring. Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
- Substitution The chlorophenoxy and difluorophenyl groups can undergo nucleophilic substitution reactions. Nucleophiles like amines or thiols can be used under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Mechanism of Action
The mechanism of action of 4-[(4-chlorophenoxy)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2(3H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of this compound share the 1,3-thiazole-2(3H)-thione core and 2,6-difluorophenyl group but differ in the substituents at position 4. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
*Calculated based on formula.
Key Observations
Substituent Effects on Lipophilicity: The trifluoromethyl analog exhibits increased lipophilicity compared to the target compound, which may enhance membrane permeability in biological systems. The 4-methylphenoxy derivative likely has improved aqueous solubility due to the non-polar methyl group.
The 4-chlorophenoxy group in the target compound balances electron-withdrawing effects (Cl) and moderate steric bulk.
Spectral and Physical Properties: Analogous thiazole-thiones with chlorobenzylidene amino groups show distinct IR peaks for C=S (~1425 cm⁻¹) and C=N (~1596 cm⁻¹), consistent with the thione and imine functionalities. Melting points for similar compounds range from 70°C to 180°C , suggesting that substituents significantly influence crystallinity.
Biological Activity
The compound 4-[(4-chlorophenoxy)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2(3H)-thione is a thiazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₈H₁₄ClF₂N₃OS
- Molecular Weight : 385.84 g/mol
- Melting Point : Information not available in the provided sources.
- Boiling Point : Information not available in the provided sources.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, thiazole derivatives are known for their ability to inhibit certain enzymes and modulate signaling pathways.
- Anticancer Activity : Research indicates that thiazole derivatives can bind to the colchicine-binding site on tubulin, inhibiting microtubule polymerization. This action leads to cell cycle arrest and apoptosis in cancer cells .
- Anti-inflammatory Effects : The compound has been studied for its potential anti-inflammatory properties, particularly through inhibition of the cyclooxygenase (COX) enzyme pathway. COX-1 and COX-2 are critical in the inflammatory response, and compounds that inhibit these enzymes can reduce inflammation .
Biological Activity Data
Case Studies
- Anticancer Efficacy : A study evaluated the effects of this compound on human prostate cancer xenografts. Results indicated a significant reduction in tumor size compared to control groups, with an observed T/C (tumor/control) ratio improvement ranging from 4% to 30% .
- Inflammation Model : In a model assessing inflammatory responses, the compound demonstrated a notable decrease in COX-1 mediated prostaglandin synthesis, suggesting its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
